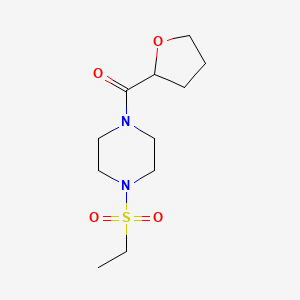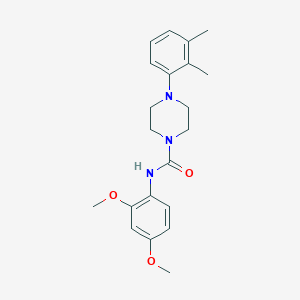
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide, also known as BDP-20, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit promising results in various biological studies.
作用机制
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide exerts its neuroprotective effects by modulating various signaling pathways in the brain. The compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the brain. 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurological disorders. Additionally, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been found to improve cognitive function and memory retention, suggesting its potential as a therapeutic agent for the treatment of cognitive impairments.
实验室实验的优点和局限性
One of the major advantages of using 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide in lab experiments is its high purity and yield, which makes it suitable for further biological studies. Additionally, the compound has been found to exhibit promising results in various animal models, indicating its potential as a therapeutic agent. However, one of the limitations of using 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide in lab experiments is its relatively high cost, which may limit its widespread use in research.
未来方向
There are several future directions for research on 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide and its effects on various signaling pathways in the brain. Finally, the development of more cost-effective synthesis methods for 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide could make it more accessible for research purposes.
合成方法
The synthesis of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 2,4-dimethoxybenzaldehyde with butylamine to form 2,4-dimethoxy-N-butylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide. The synthesis of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been optimized to produce high yields and purity, making it suitable for further biological studies.
科学研究应用
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory retention in animal models.
属性
IUPAC Name |
1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-5-11-26(22,23)20-10-6-7-14(13-20)18(21)19-16-9-8-15(24-2)12-17(16)25-3/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIREABNBQFZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![4-[4-(benzoylamino)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B5492685.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5492689.png)

![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)

![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)

